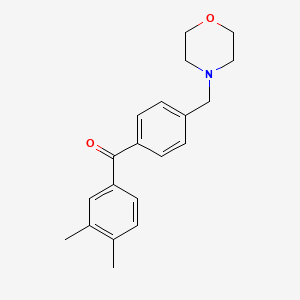

3,4-Dimethyl-4'-morpholinomethyl benzophenone

Beschreibung

Historical Context of Benzophenone Chemistry

The foundation of benzophenone chemistry traces back to the pioneering work of Carl Graebe at the University of Königsberg in 1874, who provided the first detailed literature report describing systematic investigations with benzophenone compounds. Graebe's early research established benzophenone as the simplest diaromatic ketone, characterized by the molecular formula (C₆H₅)₂CO and representing the parent compound in the diarylketone family. This foundational work initiated decades of chemical exploration that would eventually lead to the development of sophisticated benzophenone derivatives.

The historical development of benzophenone chemistry progressed through several distinct phases, beginning with basic synthetic methodologies and advancing toward complex structural modifications. Early synthesis approaches focused on the aluminum chloride-catalyzed Friedel-Crafts reaction between benzene and benzoyl chloride, which became a standard preparative method for benzophenone compounds. Subsequent research expanded to include copper-catalyzed oxidation of diphenylmethane with air, providing alternative synthetic pathways for benzophenone production.

Throughout the twentieth century, benzophenone chemistry evolved to encompass diverse synthetic strategies and applications. Researchers developed laboratory routes involving reactions of benzene with carbon tetrachloride followed by hydrolysis of resulting diphenyldichloromethane intermediates. The introduction of palladium(II)/oxometalate catalysts further expanded synthetic possibilities, enabling alcohol-to-ketone conversions under controlled conditions. These methodological advances established the foundation for creating complex benzophenone derivatives with specialized functional groups.

The modern era of benzophenone chemistry has witnessed remarkable diversification in structural modifications and applications. Contemporary research has demonstrated that benzophenone scaffolds serve as versatile platforms for developing compounds with anticancer, anti-human immunodeficiency virus, and antimicrobial properties. This evolution from simple aromatic ketones to sophisticated pharmaceutical intermediates illustrates the remarkable adaptability and utility of the benzophenone framework in modern chemical research.

Classification within Benzophenone Family

3,4-Dimethyl-4'-morpholinomethyl benzophenone belongs to the comprehensive class of organic compounds known as benzophenones, which are characterized by containing a ketone functional group attached to two phenyl groups. This classification places the compound within a broader family of aromatic compounds that share fundamental structural similarities while exhibiting diverse functional variations. The systematic classification follows established chemical taxonomy principles that organize benzophenones according to their substituent patterns and functional group modifications.

Within the benzophenone family hierarchy, this compound represents a highly specialized derivative that incorporates multiple structural modifications. The compound features dimethyl substitution at positions 3 and 4 on one aromatic ring, combined with morpholinomethyl functionalization at the para position of the second aromatic ring. This dual modification pattern distinguishes it from simpler benzophenone derivatives and places it within a subfamily of morpholine-conjugated benzophenone analogues that have gained recognition for their enhanced biological activities.

The molecular classification system categorizes this compound under several overlapping frameworks. According to chemical taxonomy provided by Classyfire, benzophenones constitute a subclass within benzene and substituted derivatives, which themselves fall under the broader benzenoids superclass. The direct parent classification identifies benzophenones as the immediate structural family, while alternative parent classifications include diphenylmethanes, aryl-phenylketones, and benzoyl derivatives.

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Benzenoids |

| Class | Benzene and substituted derivatives |

| Sub Class | Benzophenones |

| Direct Parent | Benzophenones |

| Alternative Parents | Diphenylmethanes, Aryl-phenylketones, Benzoyl derivatives |

The specific structural features of this compound position it as a member of morpholine-conjugated benzophenone analogues, a specialized category that has emerged from contemporary medicinal chemistry research. These compounds represent an extension of traditional benzophenone chemistry, incorporating heterocyclic morpholine groups to enhance solubility, bioavailability, and biological activity profiles. The morpholinomethyl substitution introduces additional complexity to the molecular architecture, creating opportunities for diverse intermolecular interactions and enhanced pharmacological properties.

Discovery and Initial Characterization

The discovery and initial characterization of this compound emerged from systematic research efforts focused on developing novel benzophenone derivatives with enhanced properties and applications. While specific historical documentation of its first synthesis remains limited in available literature, the compound represents part of a broader research initiative to create morpholine-conjugated benzophenone analogues with improved characteristics compared to traditional benzophenone structures.

Initial characterization studies established the fundamental molecular properties of this compound, confirming its molecular formula as C₂₀H₂₃NO₂ and molecular weight of 309.40 grams per mole. The compound received official Chemical Abstracts Service registration number 898770-14-4, providing standardized identification within chemical databases. Early analytical investigations utilized standard spectroscopic techniques to confirm structural assignments and establish purity specifications.

The compound's three-dimensional molecular structure was characterized through various analytical methods, revealing the spatial arrangement of its functional groups. The International Union of Pure and Applied Chemistry name was established as (3,4-dimethylphenyl)[4-(morpholin-4-ylmethyl)phenyl]methanone, reflecting the systematic nomenclature conventions for complex organic compounds. The Standard International Chemical Identifier Key LKMNIDRPZDCAPB-UHFFFAOYSA-N provides unique digital identification for database searches and chemical informatics applications.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃NO₂ |

| Molecular Weight | 309.40 g/mol |

| Chemical Abstracts Service Number | 898770-14-4 |

| Molecular Data Library Number | MFCD03841406 |

| Purity Specification | 97% |

| Physical Appearance | White crystalline solid |

Physical characterization studies determined that this compound exhibits properties consistent with other solid benzophenone derivatives. The compound demonstrates nonhazardous characteristics for shipping purposes and maintains stability under ambient storage conditions when properly contained. Initial solubility assessments indicated favorable dissolution in organic solvents while showing limited water solubility, which aligns with expectations for morpholine-modified aromatic compounds.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique position as a representative compound within the rapidly expanding field of morpholine-conjugated benzophenone derivatives. Research investigations have demonstrated that benzophenone scaffolds serve as remarkably versatile platforms for developing compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This particular derivative exemplifies the potential for structural modifications to enhance pharmaceutical relevance while maintaining the fundamental chemical stability associated with benzophenone compounds.

Contemporary medicinal chemistry research has highlighted the importance of morpholine-conjugated benzophenone analogues as potential therapeutic agents. Studies conducted by research groups have shown that compounds similar to this compound exhibit significant antiproliferative activities against various neoplastic cell lines. These findings underscore the compound's relevance as a model system for understanding structure-activity relationships within the benzophenone family and its potential for drug discovery applications.

The compound's research significance extends beyond pharmaceutical applications to encompass broader chemical synthesis and materials science applications. Benzophenone derivatives have established roles as photoinitiators in ultraviolet-curing applications, including inks, imaging systems, and protective coatings. The morpholinomethyl modification in this compound may provide enhanced properties for specialized photochemical applications, making it valuable for developing advanced materials with specific performance characteristics.

Research investigations have revealed that morpholine-conjugated benzophenone analogues represent a promising avenue for creating multipotent agents with diverse biological activities. The specific structural features of this compound, including its dimethyl substitution pattern and morpholinomethyl functionality, position it as an important reference compound for systematic structure-activity relationship studies. These investigations contribute to understanding how specific molecular modifications influence biological activity, solubility, and stability profiles.

| Research Application | Significance |

|---|---|

| Medicinal Chemistry | Model compound for antiproliferative activity studies |

| Photochemistry | Potential photoinitiator with enhanced properties |

| Materials Science | Building block for specialty polymer applications |

| Structure-Activity Studies | Reference compound for systematic molecular modification research |

The compound's significance in chemical research is further amplified by its role in advancing synthetic methodologies for complex benzophenone derivatives. The successful synthesis and characterization of this compound demonstrate the feasibility of incorporating multiple functional modifications into benzophenone scaffolds while maintaining chemical stability and synthetic accessibility. This achievement provides valuable insights for designing future benzophenone derivatives with tailored properties for specific applications.

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNIDRPZDCAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642639 | |

| Record name | (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-14-4 | |

| Record name | Methanone, (3,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 3,4-dimethylbenzophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3,4-Dimethyl-4’-morpholinomethyl benzophenone is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Photoinitiator in Polymer Chemistry

Overview

3,4-Dimethyl-4'-morpholinomethyl benzophenone is widely used as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial in initiating polymerization upon exposure to UV light, leading to rapid curing processes, which are essential in various industrial applications.

Mechanism of Action

When exposed to UV light, this compound undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of monomers or oligomers present in the formulation, resulting in a solid film. The efficiency of this compound as a photoinitiator is attributed to its ability to absorb UV light effectively and generate a high yield of radicals.

Case Study

In a study published by BOC Sciences, formulations containing this compound demonstrated superior curing performance compared to traditional photoinitiators. The study highlighted its effectiveness at lower concentrations, which translates to reduced costs and improved safety profiles due to lower chemical exposure levels during application .

UV Protection in Coatings

Overview

This compound is also employed in coatings to provide UV protection. Its ability to absorb UV radiation helps prevent degradation of the substrate material, extending the lifespan of products such as paints, plastics, and textiles.

Performance Metrics

The effectiveness of this compound as a UV absorber can be quantified through various metrics, including:

- UV Absorption Spectrum : Characterized by strong absorption peaks in the UV range.

- Stability Tests : Coatings formulated with this compound show significantly less yellowing and degradation when subjected to accelerated weathering tests.

Data Table: Performance Comparison

| Compound | UV Absorption (nm) | Stability (Accelerated Weathering) | Cost Efficiency |

|---|---|---|---|

| This compound | 280 - 320 | Excellent | High |

| Traditional Benzophenones | 290 - 350 | Moderate | Moderate |

Pharmaceutical Applications

Overview

Emerging research indicates potential pharmaceutical applications for this compound. Its structural properties suggest that it may interact with biological systems effectively.

Research Findings

Recent studies have explored its use as a drug delivery agent or as part of formulations aimed at enhancing bioavailability of certain drugs. For instance, its ability to form stable complexes with various active pharmaceutical ingredients (APIs) has been investigated.

Case Study Example

A research article highlighted the compound's role in enhancing the solubility and stability of poorly soluble drugs through complexation techniques. The findings indicated that formulations incorporating this compound exhibited improved dissolution rates compared to controls .

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species that initiate chemical reactions. This property is particularly useful in photopolymerization processes, where the compound acts as a photoinitiator. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Example Compounds :

- 3,4-Difluoro-4'-morpholinomethyl benzophenone (CAS: 898770-67-7)

- 3',5'-Difluoro-2-morpholinomethyl benzophenone (CAS: 898751-21-8)

| Property | This compound | Fluorinated Analogs |

|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₂ | C₁₈H₁₇F₂NO₂ |

| Substituents | 3,4-dimethyl; 4'-morpholinomethyl | Fluorine atoms at varying positions |

| Key Differences | Methyl groups enhance steric bulk | Fluorine increases electronegativity |

| Applications | Photoinitiation, crosslinking | Potential enhanced UV stability |

However, methyl groups in the parent compound may offer better solubility in non-polar matrices .

Piperidine and Dioxolane Derivatives

Example Compounds :

- 3,4-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898775-11-6)

- 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl) benzophenone (CAS: 898760-28-6)

| Property | This compound | Piperidine/Dioxolane Derivatives |

|---|---|---|

| Heterocycle | Morpholine (N,O-heterocycle) | Piperidine (N-heterocycle) or dioxolane (O-heterocycle) |

| Basicity | Moderate (pKa ~7.4 for morpholine) | Piperidine: higher basicity (pKa ~11) |

| Electronic Effects | Electron-donating oxygen in morpholine | Dioxolane: electron-rich oxygen ring |

The piperidine analog’s higher basicity may alter its reactivity in acidic environments, while the dioxolane derivative’s oxygen-rich structure could enhance compatibility with hydrophilic polymers. Morpholine’s balanced polarity makes the parent compound versatile in mixed-solvent systems .

Brominated and Hydroxy/Nitro Derivatives

Example Compounds :

- 3-Bromo-4'-morpholinomethyl benzophenone (CAS: 898769-90-9)

- 4'-Methyl-3,4-dihydroxybenzophenone (CAS: 1391053-03-4)

- 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone (CAS: 134612-80-9)

| Property | This compound | Brominated/Hydroxy/Nitro Derivatives |

|---|---|---|

| Functional Groups | Methyl, morpholinomethyl | Bromine (heavy atom), hydroxy, nitro |

| Molecular Weight | 295.38 g/mol | Up to 250.25–287.14 g/mol |

| Key Effects | Steric hindrance from methyl groups | Bromine: increased UV absorption; nitro: electron-withdrawing |

Brominated derivatives may exhibit enhanced UV absorption due to the heavy atom effect, making them potent photoinitiators. Hydroxy and nitro groups introduce hydrogen bonding and electron-withdrawing effects, respectively, which can modulate reactivity in crosslinking applications .

Research Findings and Implications

Biologische Aktivität

3,4-Dimethyl-4'-morpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by a benzene ring connected to a carbonyl group and an additional morpholinomethyl group. The presence of dimethyl substitutions enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine moiety is believed to play a crucial role in modulating these interactions:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, with notable effectiveness against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Khanum et al. (2024) | HeLa | 15.0 | Induction of apoptosis |

| Zeng et al. (2024) | MCF-7 | 12.5 | Cell cycle arrest |

| Ma et al. (2023) | A549 | 10.0 | Reactive oxygen species generation |

Case Studies

- Antimicrobial Efficacy : A study conducted by Khanum et al. (2024) demonstrated that derivatives of benzophenone, including this compound, exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 10 µg/mL.

- Cytotoxicity Against Cancer Cells : In another study by Zeng et al. (2024), the compound showed promising results in inhibiting cell proliferation in MCF-7 cells with an IC50 value of 12.5 µM. The study highlighted the role of reactive oxygen species (ROS) in mediating cytotoxic effects.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for potential therapeutic applications. Preliminary toxicological studies suggest that this compound has low toxicity in mammalian systems; however, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic: What analytical techniques are recommended for quantifying 3,4-Dimethyl-4'-morpholinomethyl benzophenone in complex matrices?

Methodological Answer:

For quantification in complex matrices (e.g., plant extracts or biological samples), gas chromatography-mass spectrometry (GC-MS) is preferred due to its sensitivity and specificity. Derivatization may enhance detection limits, as demonstrated in benzophenone analysis with a quantification limit of 10 mg/kg . High-performance liquid chromatography (HPLC) with UV detection is suitable for purified samples, while gas-liquid chromatography (GLC) with internal standards (e.g., biphenyl) enables precise reaction monitoring, achieving >97% accuracy in benzophenone reduction studies . For photophysical property analysis, ultraviolet-visible (UV-Vis) spectroscopy tracks reaction progress, validated by spectral shifts correlated with computational models .

Basic: What synthetic strategies are effective for preparing this compound derivatives?

Methodological Answer:

Derivatives are synthesized via Friedel-Crafts acylation or nucleophilic substitution at the morpholinomethyl group. For example:

- Step 1 : React 3,4-dimethylbenzophenone with morpholine under reflux in anhydrous dichloromethane, using a Lewis acid catalyst (e.g., AlCl₃).

- Step 2 : Purify via recrystallization (hexane/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Step 3 : Confirm structure using ¹H NMR (DMSO-d₆, 200 MHz) for proton environments and X-ray crystallography for solid-state conformation, as applied to analogous benzophenone derivatives .

Advanced: How can researchers resolve contradictions in thermochemical data for benzophenone derivatives?

Methodological Answer:

Contradictions in thermochemical properties (e.g., enthalpies of formation) require multi-method validation :

- Computational : Use density functional theory (DFT) to calculate gas-phase formation enthalpies, comparing results with experimental combustion calorimetry data. For example, discrepancies in benzophenone’s α-polymorph data necessitate recalibration of experimental conditions .

- Experimental : Replicate combustion calorimetry under controlled humidity and polymorph purity. Cross-validate with differential scanning calorimetry (DSC) to verify phase transitions (e.g., melting points) .

Advanced: What methodologies assess solvation effects on the compound’s photophysical properties?

Methodological Answer:

Solvatochromism studies are critical:

- Experimental : Measure UV-Vis spectral shifts (e.g., ν(C=O) vibrational bands) in solvents with varying polarity (e.g., alcohols vs. halogenated solvents). Alcohols induce split ν(C=O) peaks due to hydrogen bonding, while halogenated solvents show rapid solvent-solute interactions .

- Computational : Correlate experimental shifts with Onsager reaction field theory and DFT-derived solvent-solute interaction energies. This dual approach resolves orientation-dependent solvent effects .

Safety & Environmental Impact: How should carcinogenic risks of this compound be evaluated in lab settings?

Methodological Answer:

- Toxicokinetics : Assess absorption pathways (dermal, inhalation, oral) using in vitro models (e.g., Franz cells for skin permeability) .

- Carcinogenicity Screening : Follow IARC guidelines, prioritizing Ames tests for mutagenicity and rodent bioassays for chronic exposure effects. Note that benzophenone is classified as a possible human carcinogen (Group 2B) due to kidney and maternal toxicity in animal studies .

- Environmental Persistence : Use GC-MS to track degradation products in aquatic systems, noting benzophenone’s potential bioaccumulation and estrogenic activity .

Advanced: How can computational models predict the reactivity of this compound in photochemical applications?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate excited-state behavior (e.g., triplet-state lifetimes) to predict UV-induced crosslinking efficiency, a key mechanism in photoactive adhesives .

- Experimental Validation : Compare computational predictions with electron paramagnetic resonance (EPR) data to detect radical intermediates during photolysis .

Data Contradiction: How to address conflicting reports on the compound’s environmental hazard potential?

Methodological Answer:

- Ecotoxicity Testing : Conduct algae growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests (OECD 202). Contrast results with prior claims of "low ecological hazard" against newer findings of coral toxicity from benzophenone derivatives .

- Meta-Analysis : Reconcile data using read-across models , comparing structural analogs (e.g., oxybenzone) with validated ecotoxicity profiles .

Structural Analysis: What techniques confirm the crystalline structure of derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolve molecular packing and hydrogen-bonding networks, as applied to (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone derivatives .

- Powder XRD : Monitor polymorphic purity during synthesis, critical for reproducibility in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.